molecular formula C6H3F2NO2 B1293642 1,2-Difluoro-3-nitrobenzene CAS No. 6921-22-8

1,2-Difluoro-3-nitrobenzene

Cat. No. B1293642
CAS RN: 6921-22-8
M. Wt: 159.09 g/mol
InChI Key: IXIJRPBFPLESEI-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-nitrobenzene is a chemical compound that is part of the family of nitrobenzene derivatives. It is characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. The specific positions of these substituents on the benzene ring define its unique chemical behavior and properties.

Synthesis Analysis

The synthesis of fluorinated nitrobenzene derivatives often involves the substitution of hydrogen atoms in the benzene ring with fluorine atoms and nitro groups. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related compound, was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Although not directly related to 1,2-difluoro-3-nitrobenzene, this method indicates the potential synthetic routes that could be adapted for its synthesis, such as nitration and halogen exchange reactions.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied. For instance, the molecular structure of 1,2-difluorobenzene was investigated using NMR spectroscopy in nematic solvents, revealing a small anisotropy in the indirect coupling between the fluorine nuclei . Similarly, the structure of 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . These studies provide insights into the molecular geometry of fluorinated benzene derivatives, which can be extrapolated to understand the structure of 1,2-difluoro-3-nitrobenzene.

Chemical Reactions Analysis

The reactivity of difluoronitrobenzene compounds is influenced by the electron-withdrawing effects of both the fluorine atoms and the nitro group. For example, reactions of 4,5-difluoro-1,2-dinitrobenzene with amines demonstrated that the fluorine atoms were displaced in preference to the nitro groups . This suggests that in 1,2-difluoro-3-nitrobenzene, similar reactivity patterns could be expected, with nucleophilic substitution reactions likely to occur at the fluorine positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-difluoro-3-nitrobenzene can be inferred from related compounds. The presence of fluorine and nitro groups typically increases the density and affects the melting and boiling points of the compound. For example, the crystal and molecular structures of various trinitrobenzene derivatives have been determined, providing data on their densities and crystal packing . The electronic properties, such as redox behavior, can also be significant, as seen in the electrochemical measurements carried out on fluorinated phosphine derivatives .

Scientific Research Applications

Photophysics and Photochemistry Insights

1,2-Difluoro-3-nitrobenzene's photophysics and photochemistry have been a subject of interest. A CASPT2//CASSCF study on nitrobenzene revealed complex decay paths after UV absorption, highlighting the importance of this compound in studying photochemical reactions and molecular photophysics (Giussani & Worth, 2017).

Environmental Pollution Reduction

The compound is relevant in environmental studies, especially in pollution reduction. Research on the reduction of nitrobenzene in wastewater using zerovalent iron demonstrated effective degradation methods, indicating potential applications in industrial wastewater treatment (Mantha, Taylor, Biswas, & Bewtra, 2001).

Luminescent Properties

1,2-Difluoro-3-nitrobenzene's derivatives show promising results in luminescence studies. A study on lanthanide metal-organic frameworks (Ln(III)-MOFs) containing nitrobenzene derivatives displayed slow magnetic relaxation and luminescence properties, which are significant for sensing applications (Gao et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural investigation of electron-rich nitroaromatics, including derivatives of 1,2-difluoro-3-nitrobenzene, have been explored. This research provides insight into the structural dynamics of nitrobenzene derivatives, useful in materials science and organic chemistry (White et al., 2019).

Palladium-Catalyzed Reactions

In organic synthesis, palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives, including 1,2-difluoro-3-nitrobenzene, offers a synthetic route to polyfluorinated 2-arylnitrobenzene systems. This research has implications in developing new synthetic methods in organic chemistry (Cargill et al., 2010).

Safety And Hazards

1,2-Difluoro-3-nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJRPBFPLESEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219240
Record name 1,2-Difluoro-3-nitrobenzene
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Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-3-nitrobenzene

CAS RN

6921-22-8
Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Synthesis routes and methods

Procedure details

To a solution of 2,3-difluoroaniline (5.0 g, 38 mmol) in aqueous tetrafluoroboric acid (48%, 18 ml) was added sodium nitrite (3.9 g, 57 mmol) over 20 min while cooling in an ice/salt bath. After 1 h the mixture was filtered and washed successively with aqueous tetrafluoroboric acid and a mixture of acetone/diethyl ether (40:60). The precipitate was added to a mixture of copper (8.0 g, 121 mmol) and sodium nitrite (39 g, 570 mmol) in water (90 ml) over 20 min. After 1 h the mixture was acidified with concentrated sulphuric acid, extracted with ethyl acetate and evaporated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 20:80); yield 1.4 g (25%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VV Bardin, NY Adonin - Russian Journal of Organic Chemistry, 2016 - Springer
Reactions of substituted benzenes C 6 H 5 R (R = Me, F, Cl, Br, CF 3 , NO 2 ) with xenon difluoride in the presence of boron trifluoride–diethyl ether complex in weakly acidic (1,1,1,3,3-…
Number of citations: 4 link.springer.com
S Zhersh, O Lukin, V Matvienko, A Tolmachev - Tetrahedron, 2010 - Elsevier
The synthesis of five hitherto unknown isomeric fluoronitrobenzenesulfonyl chlorides is described. The compounds are prepared from difluoronitrobenzenes by a two-step procedure. In …
Number of citations: 6 www.sciencedirect.com
KI Shivakumar, D Pociecha, J Szczytko… - Journal of Materials …, 2020 - pubs.rsc.org
A series of self-organizing bent-core derivatives 1[12,n], containing a highly π-delocalized stable radical as the central angular structural element, is described. The planarity of the open-…
Number of citations: 23 pubs.rsc.org
NE Kanitz, T Lindel - Zeitschrift für Naturforschung B, 2016 - degruyter.com
Aiming at the development of new photolabeling agents, the synthesis and photoreactivity of all monofluorinated derivatives of 2-azido-1-methylbenzimidazole are described. In the …
Number of citations: 5 www.degruyter.com
X Ma, J Wei, C Wang, D Gu, Y Hu, R Sheng - European journal of medicinal …, 2019 - Elsevier
A series of 24 benzothiadiazine derivatives with structural novelty were designed, synthesized and biologically evaluated as PI3Kδ-selective inhibitors. As a consequence of the …
Number of citations: 20 www.sciencedirect.com
M Cigl, D Pociecha, R Jakubowski… - … A European Journal, 2023 - Wiley Online Library
A new, 19 π‐delocalized electrons planar Blatter radical building block was developed and used to obtain paramagnetic bent‐core liquid crystals. The mesogens were investigated by …

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